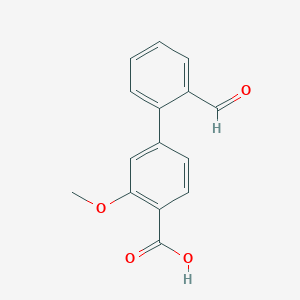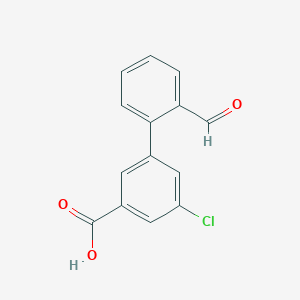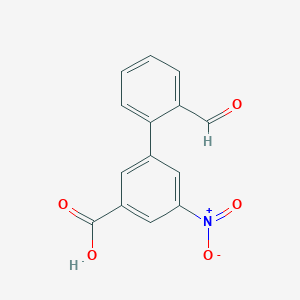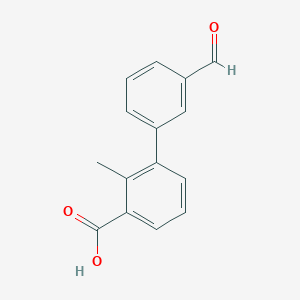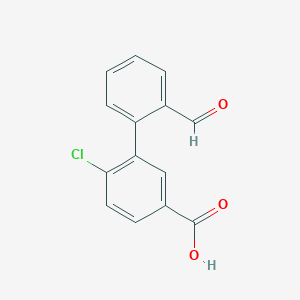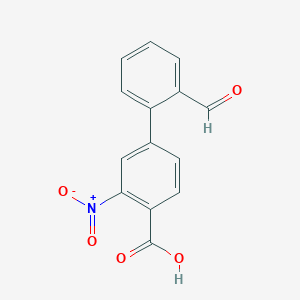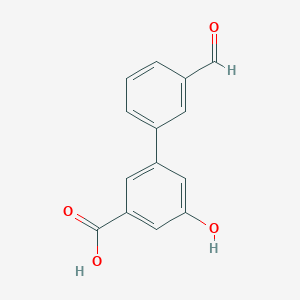
4-(3-Formylphenyl)-2-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formylphenyl)-2-hydroxybenzoic acid (also known as 4-FPHBA) is an organic compound with a molecular weight of 212.21 g/mol. It is a white crystalline powder that is soluble in water and has a melting point of 128.5 °C. 4-FPHBA is a useful reagent in organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
4-FPHBA has been used in a wide range of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It has also been used as a reagent in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 4-FPHBA has been used as a catalyst in the synthesis of various organometallic compounds, such as palladium-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-FPHBA is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 4-FPHBA has been shown to inhibit the activity of certain proteins, such as thrombin, which is involved in the clotting of blood.
Biochemical and Physiological Effects
4-FPHBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-FPHBA has anti-inflammatory and antifungal effects. In addition, it has been shown to inhibit the growth of certain types of cancer cells, such as breast cancer cells. In vivo studies have also demonstrated that 4-FPHBA has anti-inflammatory and antifungal effects.
Advantages and Limitations for Lab Experiments
4-FPHBA has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and readily available. However, 4-FPHBA can be toxic in large doses and should be handled with care.
Future Directions
There are several potential future directions for the use of 4-FPHBA. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, it could be used in the synthesis of novel polymers and organometallic compounds. Finally, it could be used in the development of new cancer treatments.
Synthesis Methods
4-FPHBA can be synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-formylphenyl isocyanate in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting intermediate with hydrochloric acid to form 4-FPHBA. The reaction is conducted in an inert atmosphere and is typically completed within a few hours.
properties
IUPAC Name |
4-(3-formylphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(16)7-11/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYULXJLXJPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688871 |
Source


|
| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-25-2 |
Source


|
| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

